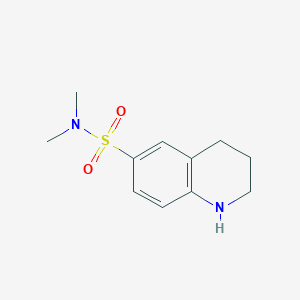

n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

CAS No.: 5455-83-4

Cat. No.: VC1970301

Molecular Formula: C11H16N2O2S

Molecular Weight: 240.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5455-83-4 |

|---|---|

| Molecular Formula | C11H16N2O2S |

| Molecular Weight | 240.32 g/mol |

| IUPAC Name | N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |

| Standard InChI | InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 |

| Standard InChI Key | UNJDOUVNJGHHBU-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCCC2 |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCCC2 |

Introduction

Chemical Structure and Properties

Structural Characteristics

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (CAS No. 5455-83-4) is characterized by its partially hydrogenated quinoline backbone with a sulfonamide group at position 6. The molecule contains two nitrogen atoms: one within the tetrahydroquinoline ring system and another in the sulfonamide group, which is substituted with two methyl groups .

The molecular formula is C11H16N2O2S with a molecular weight of 240.32 g/mol. The compound can be represented using the SMILES notation: CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCCC2, and has the InChI identifier: InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2O2S |

| Molecular Weight | 240.32 g/mol |

| CAS Number | 5455-83-4 |

| Vapor Pressure | 8.03E-07 mmHg at 25°C |

| Boiling Point | 406.6°C at 760 mmHg |

| Flash Point | 199.7°C |

| Density | 1.214 g/cm³ |

| InChIKey | UNJDOUVNJGHHBU-UHFFFAOYSA-N |

The compound has a relatively high boiling point and low vapor pressure, indicating its stability at room temperature . These properties make it suitable for various laboratory and industrial applications where thermal stability is required.

Spectroscopic Properties

Mass spectrometry data shows distinctive collision cross-section patterns for various adducts of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide, which can be useful for analytical identification and characterization .

Table 2: Predicted Collision Cross Section Data for Different Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 241.10053 | 150.8 |

| [M+Na]+ | 263.08247 | 161.2 |

| [M+NH4]+ | 258.12707 | 158.8 |

| [M+K]+ | 279.05641 | 154.2 |

| [M-H]- | 239.08597 | 152.2 |

| [M+Na-2H]- | 261.06792 | 155.7 |

| [M]+ | 240.09270 | 153.0 |

| [M]- | 240.09380 | 153.0 |

Synthesis Methods

General Synthetic Approaches

The synthesis of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves a multi-step procedure. While specific detailed synthesis protocols aren't fully described in the available sources, several key steps are generally involved in producing this compound:

-

Formation of the tetrahydroquinoline core structure

-

Introduction of the sulfonamide group at the 6-position

-

N,N-dimethylation of the sulfonamide nitrogen

Reported synthesis yields for this compound have reached approximately 65.0% under optimized conditions .

Related Synthetic Methodologies

For context, the synthesis of related tetrahydroquinoline derivatives provides insight into potential synthetic routes. For example, some N-H-4-aryl-3-methyltetrahydroquinoline derivatives can be synthesized through a two-step process:

-

Formation of N-benzyltetrahydroquinolines via a three-component cationic imino Diels-Alder cycloaddition reaction

-

Catalytic debenzylation to obtain N-unprotected tetrahydroquinolines

This procedure typically involves a mixture of the starting material, a catalyst (such as wet 10% Pd/C), and appropriate solvents (MeOH-CH2Cl2) under hydrogen atmosphere at room temperature, followed by filtration, concentration in vacuo, extraction, and purification by flash column chromatography .

Applications and Research

Medicinal Chemistry Applications

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide and related compounds have attracted significant interest in medicinal chemistry due to their potential therapeutic applications. The tetrahydroquinoline scaffold is a privileged structure in drug discovery, appearing in numerous bioactive compounds .

Related tetrahydroquinoline sulfonamide derivatives have been investigated as enzyme inhibitors and receptor modulators. For example, 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides have been developed as activators of pyruvate kinase M2 (PKM2), an enzyme involved in cancer cell metabolism, with some derivatives showing activity in the nanomolar range .

Chemical Research Applications

In chemical research, this compound serves as a valuable model system for studying structure-activity relationships and as a building block for synthesizing more complex molecules with targeted properties. The tetrahydroquinoline core provides a rigid framework that can be further functionalized to tune physicochemical and biological properties.

Biological Activity

Antimicrobial Properties

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide may exhibit antimicrobial properties, similar to other tetrahydroquinoline derivatives. Related compounds have shown significant antifungal activity, particularly against dermatophytes .

For context, studies on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives have demonstrated that specific structural features contribute to antifungal activity. For instance, compounds designated as 6f and 6g in research literature showed notable activity against dermatophytes, with 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline (6g) exhibiting in vitro activity with MIC values of 32-65 μg/mL .

Mechanism of Action

The sulfonamide group in N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide can form hydrogen bonds with biological macromolecules, influencing their structure and function. This interaction may inhibit enzyme activities by binding to active sites or allosteric sites, thereby modulating biochemical pathways.

The dimethyl groups on the nitrogen atom of the sulfonamide likely influence the lipophilicity, electronic properties, and binding affinity of the compound. These substituents can affect membrane permeability and target selectivity, potentially enhancing biological activity compared to non-methylated analogues.

Comparison with Similar Compounds

Structural Analogues

Several structural analogues of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide exist, with variations in the position of the sulfonamide group, the substitution pattern on the nitrogen atoms, and additional functional groups.

Table 3: Comparison with Related Compounds

Structure-Activity Relationships

Research on related 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives as PKM2 activators has revealed several important structure-activity relationships:

-

The presence of the N-H sulfonamide is critical for activity, as both N-methylsulfonamide and amide-linked derivatives showed complete loss of activity

-

Modifications to the amide ring structure significantly impact potency, with 6-membered lactam moieties generally showing better activity

-

Substitution patterns on the aniline portion of the molecule influence both potency and physicochemical properties

These observations provide valuable insights that may apply to N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide and guide future optimization efforts.

Analytical Methods and Characterization

Spectroscopic Identification

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR can confirm the structure, with characteristic signals for the tetrahydroquinoline core, the sulfonamide group, and the dimethyl substituents

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern provide confirmation of structure

-

Infrared Spectroscopy (IR): Characteristic absorptions for the sulfonamide group and the N-H bond of the tetrahydroquinoline ring can be observed

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be used for purity assessment and identification, with typical purification methods including flash column chromatography using silica gel with appropriate solvent systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume